molecular formula C20H18ClNO6 B437696 5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid CAS No. 774557-93-6

5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid

Cat. No.: B437696
CAS No.: 774557-93-6
M. Wt: 403.8g/mol
InChI Key: AHXLKAODOALPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid: is a complex organic compound with a molecular formula of C20H18ClNO6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. One common synthetic route includes the following steps:

  • Formation of the 4-Chlorophenyl-2-oxoethoxy group: : This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

  • Coupling with the phenylamine: : The resulting 4-chlorophenyl-2-oxoethoxy compound is then reacted with 4-aminobenzoic acid under conditions that promote amide bond formation.

  • Introduction of the pentanoic acid group: : Finally, the carboxylic acid group is introduced through esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be oxidized to form a carboxylate ion.

  • Reduction: : The amide group can be reduced to an amine.

  • Substitution: : The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the chlorine atom, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Formation of carboxylate salts.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of various substituted phenyl compounds.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, such as potential antimicrobial or anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 4-[(2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)aniline: : Similar structure but lacks the pentanoic acid group.

  • 5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-4-oxopentanoic acid: : Similar but with a different position of the carboxylic acid group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[4-[2-(4-chlorophenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6/c21-15-8-4-13(5-9-15)17(23)12-28-20(27)14-6-10-16(11-7-14)22-18(24)2-1-3-19(25)26/h4-11H,1-3,12H2,(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXLKAODOALPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.